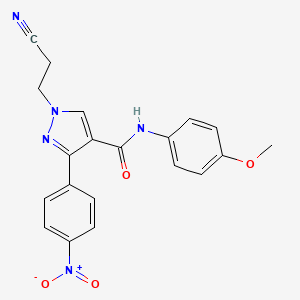![molecular formula C17H20O2 B5195624 1,1'-[1,3-propanediylbis(oxy)]bis(2-methylbenzene)](/img/structure/B5195624.png)
1,1'-[1,3-propanediylbis(oxy)]bis(2-methylbenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1'-[1,3-propanediylbis(oxy)]bis(2-methylbenzene), commonly known as DIPB, is an organic compound that belongs to the family of alkylated aromatic hydrocarbons. It is widely used in various fields of scientific research, including organic synthesis, material science, and medicinal chemistry.
作用機序
The mechanism of action of DIPB is not well understood, but it is believed to act as a non-specific hydrophobic agent that interacts with biomolecules, such as proteins and lipids, to alter their structure and function. It has been shown to disrupt the lipid bilayer of cell membranes, leading to cell death. DIPB has also been reported to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
DIPB has been shown to have a wide range of biochemical and physiological effects. It has been reported to exhibit antioxidant, anti-inflammatory, and antimicrobial activities. It has also been shown to have neuroprotective effects and to improve cognitive function. In addition, DIPB has been found to have anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer.
実験室実験の利点と制限
One of the main advantages of using DIPB in lab experiments is its ease of synthesis and availability. It is also relatively stable and can be stored for long periods of time without degradation. However, one of the limitations of using DIPB is its hydrophobic nature, which can make it difficult to dissolve in aqueous solutions. In addition, its mechanism of action is not well understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several potential future directions for research on DIPB. One area of interest is the development of new synthetic methods for the preparation of DIPB and its derivatives. Another area of research is the investigation of the mechanism of action of DIPB and its interaction with biomolecules. Furthermore, the development of new applications for DIPB in fields such as drug discovery and material science is an exciting area for future research.
合成法
The synthesis of DIPB involves the condensation reaction between 2-methylphenol and 1,3-dibromopropane in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form DIPB. The yield of DIPB can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the amount of catalyst used.
科学的研究の応用
DIPB has been widely used in organic synthesis as a building block for the preparation of a variety of functional materials, such as polymers, dendrimers, and liquid crystals. It has also been used as a starting material for the synthesis of biologically active compounds, such as anticancer agents and antimicrobial agents. In addition, DIPB has been employed as a probe molecule for the study of molecular recognition and supramolecular chemistry.
特性
IUPAC Name |
1-methyl-2-[3-(2-methylphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O2/c1-14-8-3-5-10-16(14)18-12-7-13-19-17-11-6-4-9-15(17)2/h3-6,8-11H,7,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIAOZVOQADHQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCOC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(benzylamino)carbonothioyl]valine](/img/structure/B5195542.png)

![3-(methoxymethyl)-1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)piperidine](/img/structure/B5195562.png)
![2-ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B5195576.png)

![2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5195593.png)
![1-(4-butoxyphenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5195598.png)
![1-[(3-methyl-2-thienyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5195604.png)
![N-(2,4-difluorophenyl)-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5195608.png)

![N~1~-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5195632.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-{[(4-fluorophenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5195643.png)
![ethyl 2-[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]butanoate](/img/structure/B5195649.png)
![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]-2-pyridinamine](/img/structure/B5195652.png)